Product packaging for Spiro[3.3]heptane-3-carboxylic acid(Cat. No.:CAS No. 1314960-17-2)

Spiro[3.3]heptane-3-carboxylic acid

Cat. No.: B3097673
CAS No.: 1314960-17-2
M. Wt: 140.18 g/mol
InChI Key: BUHUUMJSTDLONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[3.3]heptane-3-carboxylic acid is a valuable chemical building block designed for advanced medicinal chemistry and drug discovery research. It features a non-planar, three-dimensional spiro[3.3]heptane scaffold, which serves as a highly effective bioisostere for saturated ring systems like cyclohexane and cycloheptane, as well as a conformationally restricted replacement for benzene rings in drug design . The incorporation of this scaffold is known to improve the physicochemical properties of drug candidates, including a more favorable lipophilicity (LogP) profile and increased molecular saturation (Fsp3), which can enhance solubility and developability . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, enabling researchers to readily create amide bonds or tether the spirocyclic core to other molecular fragments via standard coupling reactions. This compound is particularly useful in constructing proteolysis targeting chimeras (PROTACs), molecular glues, and other bifunctional molecules where its rigid structure helps control the spatial orientation and distance between functional groups . As a key intermediate, it can be used to access a wide range of mono- and bifunctionalized spiro[3.3]heptane derivatives, including amines, alcohols, and boronate esters, which are critical for exploring novel chemical space in fragment-based drug discovery . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B3097673 Spiro[3.3]heptane-3-carboxylic acid CAS No. 1314960-17-2

Properties

IUPAC Name

spiro[3.3]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHUUMJSTDLONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314960-17-2
Record name spiro[3.3]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Functionalization of Spiro 3.3 Heptane 3 Carboxylic Acid Derivatives

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

Manganese(I)-catalyzed hydrosilylation presents a milder alternative for the reduction of carboxylic acids to alcohols, using phenylsilane (B129415) (PhSiH₃) as the reducing agent nih.gov. This method has been shown to be effective for a range of carboxylic acids and could be applicable to spiro[3.3]heptane-3-carboxylic acid nih.gov.

Reactant Reagent Product Reference
R-COOH1. LiAlH₄, Dry Ether/THF2. H₃O⁺R-CH₂OH chemguide.co.uklibretexts.org
R-COOH[MnBr(CO)₅], PhSiH₃R-CH₂OH nih.gov

Table 1: General Conditions for the Reduction of Carboxylic Acids to Primary Alcohols.

The conversion of carboxylic acids to more reactive acyl chlorides is a crucial step for subsequent functionalization, such as amide or ester formation. This transformation is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃) chemguide.co.uklibretexts.org.

With thionyl chloride, the reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification chemguide.co.uklibretexts.org. The reaction with PCl₅ yields the acyl chloride and phosphorus oxychloride (POCl₃) chemguide.co.uklibretexts.org.

Reagent Byproducts Separation Method
Thionyl chloride (SOCl₂)SO₂(g), HCl(g)Fractional distillation
Phosphorus(V) chloride (PCl₅)POCl₃(l), HCl(g)Fractional distillation
Phosphorus(III) chloride (PCl₃)H₃PO₃(s)Fractional distillation

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides. chemguide.co.uklibretexts.org

The mechanism with thionyl chloride involves the initial formation of a chlorosulfite intermediate, which enhances the leaving group ability and is subsequently attacked by a chloride ion libretexts.org.

This compound and its derivatives can be synthesized from various precursors. One common method involves the thermal decarboxylation of a dicarboxylic acid precursor. For instance, spiro[3.3]heptane-2-carboxylic acid has been synthesized by heating crude spiro[3.3]heptane-3,3-dicarboxylic acid at 220°C prepchem.com.

Another synthetic strategy involves the construction of the spiro[3.3]heptane core followed by functional group manipulations to introduce the carboxylic acid. For example, 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid was synthesized from a dibromide precursor through a sequence involving cyclization with diethyl malonate, saponification to the dicarboxylic acid, and subsequent thermal decarboxylation chemrxiv.org. Similarly, various mono- and bifunctional spiro[3.3]heptanes, including carboxylic acids, can be obtained through modifications of ketone precursors. This can involve reactions like the Wolff-Kishner reduction of a ketone to an alkane, followed by lithiation and reaction with dry ice (CO₂) to form the carboxylic acid chemrxiv.org.

A novel approach to spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which can serve as a precursor to the corresponding carboxylic acids through further transformations nih.gov.

Derivatization and Functional Group Interconversions of the Spiro[3.3]heptane Core

The spiro[3.3]heptane core itself can be functionalized to introduce a variety of chemical groups, enhancing the molecular diversity of this scaffold. The carbonyl group on a spiro[3.3]heptanone ring is a key site for derivatization, allowing for a range of addition and condensation reactions typical for ketones google.com. These include nucleophilic additions and Wittig-type reactions to form olefins, which can then be hydrogenated to alkyl substituents google.com.

Engineered P450BM3 enzyme variants have been utilized for the selective hydroxylation of the spiro[3.3]heptane core in N-benzyl spiro[3.3]-heptane-2-carboxamide, leading to the formation of monohydroxylated regioisomers with high enantioselectivity acs.org. These hydroxylated products can be further elaborated, for example, through tethered C-H amination, to introduce additional functional groups acs.org.

Functional group interconversions (FGI) are essential for synthesizing a library of spiro[3.3]heptane derivatives nih.gov. For instance, a protected 2-(hydroxymethyl)cyclobutanone (B2923102) can be used as a key intermediate in the divergent synthesis of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold nih.gov. The synthesis of 6-functionalized 1-oxaspiro[3.3]heptanes, another class of spirocyclic scaffolds, has also been explored acs.org.

Regioselective and Stereospecific Reaction Pathways

Controlling the regioselectivity and stereospecificity of reactions is crucial for accessing specific isomers of substituted spiro[3.3]heptanes. The inherent chirality of many disubstituted spiro[3.3]heptane derivatives necessitates synthetic routes that can selectively produce the desired stereoisomer.

A 'strain-relocating' semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone (B1606653) equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones nih.gov. This stereospecificity is attributed to a likely mechanism involving the initial protonation of the bicyclobutyl moiety followed by a acs.orgnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation nih.gov.

The spiro[3.3]heptan-2-one structure possesses two distinct reactive centers that can be derivatized sequentially, allowing for controlled functionalization google.com. The substitution pattern on the two sides of the spiro system can be controlled independently of the reaction conditions used to form the core framework google.com. This allows for the targeted synthesis of specific 2,6-disubstituted spiro[3.3]heptanes google.com.

Structural and Conformational Analysis of Spiro 3.3 Heptane 3 Carboxylic Acid and Analogues

Computational Studies on Spiro[3.3]heptane Systems

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecular structures. For spiro[3.3]heptane systems, these methods have been instrumental in understanding their electronic characteristics, substituent effects, and potential as bioisosteres.

Density Functional Theory (DFT) for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of spiro[3.3]heptane derivatives, DFT calculations, often at levels like B3LYP/6-311+G(d,p), are employed to determine key electronic properties. nih.gov These calculations provide insights into the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are crucial in predicting a molecule's reactivity and electronic behavior. For instance, the HOMO-LUMO gap can indicate the chemical stability of the spiro[3.3]heptane system. A larger gap generally implies higher stability and lower chemical reactivity. These theoretical studies are fundamental in understanding how the spiro[3.3]heptane scaffold influences the electronic properties of a molecule, which is vital for designing new materials and therapeutic agents.

Electrostatic and Nonconjugative Substituent Effect Calculations

The influence of substituents on the reactivity and properties of a core molecular scaffold is a central theme in organic chemistry. For spiro[3.3]heptane systems, which lack a conjugated path between substituents on the two rings, the transmission of electronic effects is of particular interest. Computational methods are used to calculate the electrostatic and nonconjugative effects of substituents.

Studies on related rigid systems, such as 1,4-derivatives of bicyclo[2.2.2]octane, have utilized DFT to evaluate the interaction energy between two substituents. nih.gov This is often achieved by calculating the energy of isodesmic and homodesmotic reactions, which serve as a reference for the interaction. nih.gov While simple electrostatic models representing substituents as poles or dipoles can provide a qualitative understanding, they often underestimate the interaction energies, especially for weaker interactions. nih.gov This suggests a more complex electron density distribution than can be captured by simple models. nih.gov

Analysis of the dissociation constants of 6-substituted spiro[3.3]heptane-2-carboxylic acids has provided experimental evidence for the transmission of nonconjugative substituent effects. acs.org These studies highlight that electronic effects can be transmitted "through-space" or "through-bond," and computational calculations help to dissect these contributions, providing a deeper understanding of how a substituent on one cyclobutane (B1203170) ring can influence the acidity of a carboxylic acid group on the other.

Theoretical Investigations of Spiro[3.3]heptane Bioisosterism

Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties to retain or enhance biological activity, is a key strategy in drug design. The spiro[3.3]heptane core has been investigated as a saturated, three-dimensional bioisostere for aromatic rings, such as the phenyl group. chemrxiv.orgresearchgate.netnih.gov

Theoretical studies play a crucial role in validating this bioisosteric relationship. researchgate.netrsc.org By comparing the geometric and electronic properties of spiro[3.3]heptane derivatives with their aromatic counterparts, researchers can predict the potential for successful replacement. chemrxiv.org For example, while the exit vectors for substituents on a para-substituted phenyl ring are collinear, those on a 2,6-disubstituted spiro[3.3]heptane are non-collinear. chemrxiv.orgnih.gov Computational analysis of parameters such as the distance and angles between substituent attachment points helps to quantify these geometric differences. chemrxiv.org Despite these differences, the spiro[3.3]heptane scaffold has been successfully incorporated into known drugs, replacing phenyl rings and demonstrating that strict collinearity is not always a prerequisite for maintaining biological activity. chemrxiv.org These theoretical investigations guide the synthesis of novel analogues with potentially improved physicochemical properties, such as reduced lipophilicity and novel intellectual property profiles. chemrxiv.orgrsc.org

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. For spiro[3.3]heptane-3-carboxylic acid and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region, often around 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.orglibretexts.org The protons on the carbons adjacent to the carboxylic acid group would appear in the 2-3 ppm range. libretexts.orglibretexts.org The remaining protons of the cyclobutane rings would exhibit complex splitting patterns in the aliphatic region. For a related compound, spiro[3.3]heptane-2-carboxylic acid, 6-oxo-, the proton on the carbon bearing the carboxylic acid (at the 5-position) is observed in its ¹H NMR spectrum. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid group in spiro[3.3]heptane derivatives is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org The spiro carbon, being a quaternary carbon, would have a distinct chemical shift. The other carbons of the cyclobutane rings would resonate in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals unambiguously. COSY experiments establish proton-proton correlations, helping to trace the connectivity within the cyclobutane rings. HSQC experiments correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

Table 1: Typical NMR Chemical Shift Ranges for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10 - 12 (broad singlet)160 - 180
Methine (CH-COOH)2.5 - 3.540 - 50
Methylene (-CH₂-)1.5 - 2.525 - 40
Spiro Carbon (C)-35 - 45

Note: These are approximate ranges and can vary based on the solvent and other substituents on the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₈H₁₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum can offer clues about the structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the carboxyl group (–COOH, M-45). Another characteristic fragmentation is the McLafferty rearrangement, which can occur in carboxylic acids with a sufficiently long alkyl chain, though its applicability here would depend on the specific ionization conditions. The spirocyclic core itself can also undergo characteristic ring fragmentations.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) and compared with experimental values to further confirm the identity of the compound. uni.lu For spiro[3.3]heptane-2-carboxylic acid, predicted CCS values for various adducts have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for Spiro[3.3]heptane-2-carboxylic acid Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.09100123.2
[M+Na]⁺163.07294127.2
[M-H]⁻139.07644127.5
[M+NH₄]⁺158.11754132.7
[M+K]⁺179.04688131.7

This data pertains to spiro[3.3]heptane-2-carboxylic acid but illustrates the type of data generated in MS analysis.

X-ray Crystallography and Molecular Geometry

For chiral spiro[3.3]heptane derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of enantiomers. This technique was crucial in assigning the absolute configurations of stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov By synthesizing and separating the stereoisomers, researchers were able to grow single crystals suitable for X-ray diffraction analysis, which definitively established their (R) or (S) configuration. nih.govnih.gov Similarly, the absolute configuration of other chiral molecules has been determined through the crystallographic analysis of their salts. nih.gov

The rigid yet three-dimensional nature of the spiro[3.3]heptane framework is a key feature that influences the properties of its derivatives. X-ray diffraction studies have been instrumental in revealing the detailed conformational features of these molecules. researchgate.netchemrxiv.org

The analysis of crystal structures shows that the two cyclobutane rings in the spiro[3.3]heptane system are not perfectly planar and can adopt puckered conformations. The degree of puckering and the relative orientation of the two rings can be influenced by the substituents on the scaffold. For example, studies on 6-(trifluoromethyl)spiro[3.3]heptane derivatives revealed some conformational flexibility in the solid state, with different conformers observed depending on the position of the substituents. chemrxiv.org

The three-dimensional architecture of spiro[3.3]heptane has led to its exploration as a bioisostere for benzene (B151609) rings in drug discovery. researchgate.net X-ray crystallography has been used to compare the geometric parameters of spiro[3.3]heptane-containing compounds with their phenyl-containing counterparts. researchgate.netresearchgate.net These studies have provided insights into how the non-collinear arrangement of substituents on the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a benzene ring. researchgate.net

Table 1: Selected Crystallographic Data for Spiro[3.3]heptane Derivatives

CompoundCrystal SystemSpace GroupReference
Oxalate salt of SYA0340-P2MonoclinicP2₁ nih.gov
5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneTriclinicP-1 eurjchem.com
Basic Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate (WIG-5)Data not availableData not available researchgate.net

This table presents a selection of crystallographic data for compounds containing a spirocyclic system, illustrating the types of information obtained from X-ray diffraction studies.

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and analyze the chemical space covered by disubstituted molecular scaffolds. researchgate.net This method is particularly valuable for understanding the spatial orientation of functional groups attached to a rigid core like spiro[3.3]heptane. researchgate.net

The EVP approach simulates the attachment of two functional groups to the scaffold and plots the geometric parameters that describe their relative positions. researchgate.net These parameters include the distance between the attachment points and the angles that define the orientation of the exit vectors (the bonds connecting the functional groups to the scaffold).

EVP analysis has been successfully applied to various spiro[3.3]heptane derivatives to characterize their three-dimensional structure and compare them to other scaffolds. chemrxiv.orgresearchgate.net For instance, it was used to analyze isomeric 1,6- and 2,6-disubstituted spiro[3.3]heptane scaffolds, providing a rationale for their potential applications in drug design. researchgate.net In another study, EVP analysis of 6-(trifluoromethyl)spiro[3.3]heptane derivatives showed that their conformations were similar to those of monofluorinated and gem-difluorinated analogues. chemrxiv.org This type of analysis aids in the rational design of molecules with specific three-dimensional arrangements of functional groups, which is crucial for optimizing interactions with biological targets. researchgate.net

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies for Spiro[3.3]heptane-3-carboxylic acid and Derivatives

A notable advancement is the use of a divergent synthetic approach , which allows for the creation of a library of regio- and stereoisomers from a common precursor. nih.gov This strategy has been successfully employed, starting from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov Key steps in these syntheses include olefination reactions, where the Tebbe protocol has proven effective where traditional Wittig reactions have failed, as well as [2+2] cycloadditions with dichloroketene (B1203229) and the Meinwald oxirane rearrangement to construct the second cyclobutane (B1203170) ring. nih.gov For the synthesis of enantiomerically pure derivatives, the use of chiral auxiliaries like Ellman's sulfinamide has been beneficial. nih.gov

Furthermore, the development of asymmetric synthetic methods is a critical area of future research. One reported methodology for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, achieving high yields and diastereomeric ratios. rsc.org

The application of flow chemistry represents a frontier in the synthesis of spirocyclic compounds. nih.govsyrris.comspirochem.com This technology offers precise control over reaction parameters, leading to potentially higher yields, improved safety, and enhanced scalability compared to traditional batch processes. syrris.comspirochem.com Its adoption for the synthesis of this compound and its derivatives could significantly streamline their production.

Chemo-enzymatic methods also hold considerable promise. For instance, the use of pig liver esterase has been demonstrated for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral derivatives. rsc.org Exploring a broader range of enzymes could open new avenues for highly selective and environmentally friendly syntheses.

Finally, the development of one-pot multicomponent cascade reactions , particularly under green conditions such as in aqueous media, is a growing area of interest for the synthesis of complex spiroheterocycles. researchgate.net While much of this research has focused on spirooxindoles, the principles could be adapted for the synthesis of spiro[3.3]heptane derivatives, offering atom economy and reduced environmental impact. researchgate.net

Synthetic StrategyKey FeaturesPotential Advantages
Divergent Synthesis Use of a common precursor to generate a library of isomers. Employs reactions like Tebbe olefination and Meinwald rearrangement. nih.govVersatility, access to diverse structures.
Asymmetric Synthesis Employs chiral auxiliaries (e.g., Ellman's sulfinamide) or catalysts to produce enantiomerically pure compounds. nih.govrsc.orgAccess to specific stereoisomers, crucial for biological applications.
Flow Chemistry Continuous processing in a controlled environment. nih.govsyrris.comspirochem.comImproved yield, safety, scalability, and process control.
Chemo-enzymatic Synthesis Utilizes enzymes for stereoselective transformations. rsc.orgHigh selectivity, mild reaction conditions, environmentally friendly.
Multicomponent Cascade Reactions Multiple bonds formed in a single operation from three or more reactants. researchgate.netHigh efficiency, atom economy, reduced waste.

Exploration of Advanced Functionalization and Reactivity Patterns

Understanding and exploiting the reactivity of the spiro[3.3]heptane core and its carboxylic acid functionality is paramount for expanding its utility. Future research will likely delve into more advanced functionalization strategies and a systematic exploration of its reaction mechanisms.

The carbonyl group in spiro[3.3]heptan-2-one, a common precursor, is amenable to a range of addition reactions and condensations typical of ketones. google.com This includes reactions with nucleophiles and Wittig-type olefinations. google.com The resulting double bonds can be further modified, for example, through hydrogenation to yield alkyl substituents. google.com

A key area for future exploration is the late-stage functionalization of the spiro[3.3]heptane scaffold. This approach allows for the introduction of diverse chemical groups at a later stage of the synthesis, providing rapid access to a wide array of derivatives. For instance, the Wolff-Kishner reduction of a ketone precursor can yield a bromide, which can then be converted to a carboxylic acid or a boronic acid through treatment with n-butyllithium followed by quenching with dry ice or a borate (B1201080) ester, respectively. chemrxiv.org

The development of novel methods for creating carbon-heteroatom bonds on the spiro[3.3]heptane framework is also a promising direction. This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce N-aryl groups, which are important motifs in medicinal chemistry.

Furthermore, a deeper understanding of the reactivity of the spiro[3.3]heptane carbene, which can be generated from corresponding N-tosylhydrazones, could open up new synthetic possibilities, including rearrangement reactions to access novel molecular architectures. researchgate.net

Functionalization ApproachDescriptionPotential Applications
Ketone Chemistry Addition and condensation reactions on spiro[3.3]heptanone precursors. google.comIntroduction of a wide variety of substituents.
Late-Stage Functionalization Modification of the spiro[3.3]heptane core in the final steps of a synthesis. chemrxiv.orgRapid generation of compound libraries for screening.
Cross-Coupling Reactions Formation of carbon-heteroatom bonds, often catalyzed by transition metals.Synthesis of complex derivatives with tailored properties.
Carbene Chemistry Generation and reaction of spiro[3.3]heptane carbenes. researchgate.netAccess to unique molecular scaffolds through rearrangements.

Integration of Advanced Computational Modeling with Experimental Data

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integration can provide profound insights into its structure, properties, and reactivity, guiding the design of new derivatives and experiments.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of spiro[3.3]heptane derivatives and to understand the conformational constraints imposed by the rigid spirocyclic core. This is particularly important for its application as a bioisostere, where its ability to mimic the spatial arrangement of other chemical groups is key. For example, computational studies have shown that the spiro[3.3]heptane core possesses non-collinear exit vectors and is non-planar, which are crucial features for its role as a benzene (B151609) bioisostere. chemrxiv.org

Modeling can also be used to elucidate reaction mechanisms and to predict the regioselectivity and stereoselectivity of functionalization reactions. This can help in optimizing reaction conditions and in designing more efficient synthetic routes. By calculating transition state energies and reaction pathways, researchers can gain a deeper understanding of why certain reactions are favored over others.

Furthermore, the integration of experimental data, such as that obtained from X-ray crystallography and NMR spectroscopy, with computational models can lead to a more accurate and detailed picture of the molecular structure and dynamics. This combined approach is essential for understanding the subtle stereoelectronic effects that govern the reactivity and biological activity of these molecules.

The "search and select" approach, where a large pool of computationally generated conformations is compared against experimental data, is a powerful way to refine molecular models and to gain insights into the behavior of these molecules in different environments.

Computational ApplicationDescriptionImpact on Research
Structural Prediction Calculation of 3D structures and conformational preferences. chemrxiv.orgGuides the design of molecules with specific shapes and properties.
Reaction Modeling Elucidation of reaction mechanisms and prediction of selectivity.Optimizes synthetic routes and aids in the discovery of new reactions.
Property Prediction Calculation of physicochemical properties relevant to drug discovery and materials science.Prioritizes the synthesis of compounds with desired characteristics.
Integrative Structural Biology Combination of computational models with experimental data (e.g., X-ray, NMR).Provides a more accurate and dynamic understanding of molecular structure.

Expanding Applications in Chemical Biology and Advanced Materials Development

The unique properties of the spiro[3.3]heptane scaffold make it an attractive candidate for a wide range of applications beyond its current uses. Future research is expected to focus on expanding its role in chemical biology and in the development of advanced materials.

In chemical biology , the spiro[3.3]heptane core has been recognized as a saturated bioisostere of the benzene ring. nih.gov This means it can replace a phenyl group in a bioactive molecule while maintaining or even improving its biological activity, often with the benefit of being a patent-free alternative. chemrxiv.org For example, the incorporation of the spiro[3.3]heptane scaffold into the structures of the anticancer drugs Vorinostat and Sonidegib, as well as the local anesthetic Benzocaine, has resulted in saturated analogs with high potency. chemrxiv.org Future work will likely involve the systematic incorporation of this compound and its derivatives into a broader range of drug candidates to explore their potential as modulators of various biological targets. The development of spiro[3.3]heptane-based amino acids also opens up new possibilities for creating conformationally constrained peptides and peptidomimetics.

In the realm of advanced materials , the rigid and well-defined three-dimensional structure of the spiro[3.3]heptane unit can be exploited to create novel polymers and functional materials. Its incorporation into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. The carboxylic acid functionality provides a convenient handle for polymerization or for grafting onto surfaces to create functional coatings.

Furthermore, the synthesis of densely functionalized spiro[3.3]heptanes with multiple orthogonal exit vectors makes them valuable building blocks for the construction of complex molecular architectures, such as those required for DNA-encoded libraries (DELs). This could accelerate the discovery of new bioactive compounds.

Application AreaSpecific UsePotential Impact
Chemical Biology As a saturated bioisostere of the benzene ring in drug design. chemrxiv.orgnih.govDevelopment of novel, patent-free therapeutics with improved properties.
As a scaffold for conformationally restricted amino acids and peptides.Creation of new tools for studying protein-protein interactions and for peptide-based drug discovery.
Advanced Materials As a monomer for the synthesis of novel polymers.Creation of materials with unique physical and chemical properties.
As a building block for functional coatings and surfaces.Development of new materials for a variety of technological applications.
Drug Discovery As a core scaffold for DNA-encoded libraries (DELs).Acceleration of the hit identification process in drug discovery.

Q & A

Q. What role do spirocyclic derivatives play in fragment-based drug discovery (FBDD)?

  • Methodological Answer : Spiro[3.3]heptane cores serve as rigid scaffolds for fragment libraries. Surface plasmon resonance (SPR) screens identify high-affinity binders (e.g., kinase inhibitors). For example, 2-azaspiro[3.3]heptane derivatives were optimized into GABAA_A receptor modulators via structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 2
Spiro[3.3]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.